Methyl 5-bromo-4-hexylthiophene-2-carboxylate

Description

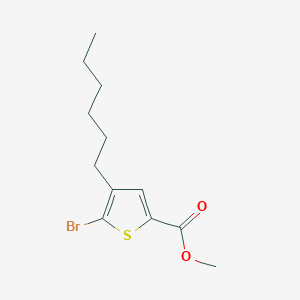

Methyl 5-bromo-4-hexylthiophene-2-carboxylate is a brominated thiophene derivative with a methyl ester group at the 2-position, a hexyl chain at the 4-position, and a bromine atom at the 5-position. Its molecular formula is C₁₂H₁₇BrO₂S, and its molecular weight is approximately 305.29 g/mol. Thiophene derivatives are widely used in pharmaceuticals, organic electronics, and as intermediates in synthetic chemistry due to their tunable electronic properties and reactivity.

Properties

CAS No. |

918825-99-7 |

|---|---|

Molecular Formula |

C12H17BrO2S |

Molecular Weight |

305.23 g/mol |

IUPAC Name |

methyl 5-bromo-4-hexylthiophene-2-carboxylate |

InChI |

InChI=1S/C12H17BrO2S/c1-3-4-5-6-7-9-8-10(12(14)15-2)16-11(9)13/h8H,3-7H2,1-2H3 |

InChI Key |

UMMMSZDKDGNSEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-hexylthiophene-2-carboxylate typically involves the bromination of 4-hexylthiophene followed by esterification. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-hexylthiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Electronics

Methyl 5-bromo-4-hexylthiophene-2-carboxylate is utilized in the development of organic semiconductors due to its favorable electronic properties. Thiophene derivatives are known for their ability to form conductive polymers and are integral to organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Key Findings:

- Conductivity and Stability: The incorporation of bromine enhances the electronic properties of thiophene derivatives, improving conductivity while maintaining stability under operational conditions .

- Blend with Other Materials: This compound can be blended with fullerene derivatives to optimize charge transport in organic solar cells, leading to improved efficiency .

Polymer Chemistry

In polymer synthesis, this compound serves as a versatile building block for creating functionalized polymers. Its unique structure allows for various polymerization techniques, including:

Polymerization Techniques:

- Suzuki Coupling: This method enables the formation of conjugated polymers by coupling with aryl halides, leading to materials with enhanced electronic properties .

- Living Radical Polymerization: The compound can be employed in controlled radical polymerization processes, resulting in well-defined polymer architectures suitable for advanced applications .

Applications in Biomedicine:

Research indicates potential uses in drug delivery systems where the polymeric forms can encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities .

Medicinal Chemistry

The brominated thiophene derivatives have been studied for their biological activities, making them candidates for pharmaceutical applications. The structural modifications introduced by the bromine atom can influence the compound's interaction with biological targets.

- Anticancer Properties: Preliminary studies suggest that certain thiophene derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

- Enzyme Inhibition: Research has shown that these compounds may act as inhibitors for specific enzymes involved in disease processes, providing a pathway for drug development .

Case Study 1: Organic Photovoltaics

A study demonstrated that incorporating this compound into a blend with fullerene derivatives resulted in a significant increase in power conversion efficiency (PCE) compared to devices without this compound. The optimized blend exhibited a PCE of over 10%, highlighting its potential in commercial solar cell applications .

Case Study 2: Anticancer Activity

In vitro studies revealed that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selective action was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-hexylthiophene-2-carboxylate involves its interaction with specific molecular targets. In organic electronics, it functions by facilitating charge transport through its conjugated system. In pharmaceuticals, its mechanism may involve binding to specific enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural variations among similar compounds lie in substituent type and position. Below is a comparative analysis:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |

|---|---|---|---|---|

| Methyl 5-bromo-4-hexylthiophene-2-carboxylate | C₁₂H₁₇BrO₂S | 305.29 | Br (5), Hexyl (4), COOCH₃ (2) | High lipophilicity, bulky substituent |

| Methyl 5-bromo-4-fluorothiophene-2-carboxylate | C₆H₄BrFO₂S | 223.06 | Br (5), F (4), COOCH₃ (2) | Electron-withdrawing F enhances reactivity |

| Methyl 4-bromo-5-ethylthiophene-2-carboxylate | C₈H₉BrO₂S | 249.12 | Br (4), Ethyl (5), COOCH₃ (2) | Moderate solubility, compact structure |

| Methyl 4-bromothiophene-2-carboxylate | C₆H₅BrO₂S | 221.07 | Br (4), COOCH₃ (2) | Minimal steric hindrance, planar ring |

| Methyl 4-bromo-5-methoxybenzo[b]thiophene-2-carboxylate | C₁₁H₉BrO₃S | 301.15 | Br (4), OCH₃ (5), fused benzene ring | Rigid structure, extended conjugation |

Key Observations :

- Hexyl vs.

- Bromine Position : Bromine at the 5-position (target compound) vs. 4-position (e.g., Methyl 4-bromo-5-ethylthiophene-2-carboxylate) alters electronic effects. Bromine at the 5-position may direct electrophilic attacks to the 3-position, while at the 4-position, it influences adjacent substituents .

- Fused vs. Monocyclic Systems: The benzo[b]thiophene derivative () exhibits extended π-conjugation, favoring applications in optoelectronics, whereas monocyclic derivatives like the target compound are more flexible .

Physical and Spectroscopic Properties

- Melting Points : Shorter-chain derivatives (e.g., Methyl 4-bromo-5-ethylthiophene-2-carboxylate) likely have higher melting points due to tighter crystal packing. The hexyl derivative’s melting point is expected to be lower, analogous to trends in alkyl ester homologs .

- Solubility: The hexyl chain enhances solubility in nonpolar solvents (e.g., hexane, toluene) compared to polar derivatives like Methyl 5-bromo-4-fluorothiophene-2-carboxylate, which may dissolve better in dichloromethane or THF .

- Spectroscopy : IR and NMR spectra would show characteristic ester C=O stretches (~1700 cm⁻¹) and thiophene ring protons (δ 6.5–7.5 ppm). The hexyl chain’s protons would appear as a multiplet at δ 0.8–1.5 ppm .

Biological Activity

Methyl 5-bromo-4-hexylthiophene-2-carboxylate is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and findings from recent research.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

This compound features:

- A bromine atom at the 5-position.

- A hexyl group at the 4-position.

- A carboxylate ester functional group at the 2-position.

These structural elements contribute to its reactivity and potential biological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. The carboxylate group can also engage in hydrogen bonding, facilitating interactions with biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of 20-50 µg/mL against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 30 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, in vitro assays demonstrated a reduction in cell viability of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of several thiophene derivatives, including this compound. The results highlighted its potential as a lead compound for developing new antibiotics .

- Anticancer Activity Research : Another study focused on the cytotoxic effects of this compound against various cancer cell lines. The findings indicated significant inhibition of cell proliferation, suggesting further exploration for therapeutic applications in oncology .

- Mechanistic Insights : Research into the mechanism of action revealed that this compound may disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Future Perspectives

The ongoing research into this compound indicates promising avenues for its application in drug development. Its unique structural features and biological activities suggest it could serve as a valuable scaffold for designing new therapeutics targeting microbial infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.